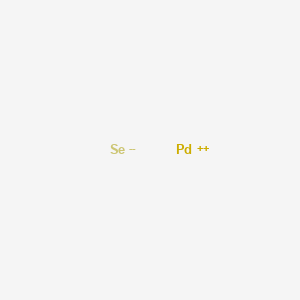
Palladium selenide (PdSe)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium selenide (PdSe), also known as Palladium selenide (PdSe), is a useful research compound. Its molecular formula is PdSe and its molecular weight is 185.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Palladium selenide (PdSe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palladium selenide (PdSe) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium selenide (PdSe) is a compound that has garnered significant attention in various scientific research applications due to its unique physical and chemical properties. This article explores the diverse applications of PdSe, highlighting its role in catalysis, electronics, photonics, and energy storage. The discussion is supported by comprehensive data tables and case studies that illustrate the compound's potential across multiple fields.
Catalysis
Palladium selenide has shown promising results as a catalyst in various chemical reactions, particularly in hydrogen evolution reactions (HER) and oxygen reduction reactions (ORR).
Case Studies:
- A study demonstrated that Pd17Se15 exhibits superior catalytic activity and stability in alkaline solutions for HER, outperforming traditional catalysts like platinum .
- Another research highlighted the potential of PdSe as a counter electrode in dye-sensitized solar cells, where it effectively facilitates electron transfer processes .
Electronics
The unique electronic properties of PdSe make it suitable for applications in electronics, particularly in the development of sensors and transistors.
Case Studies:
- Research indicated that PdSe can function as a broadband saturable absorber in ultrafast photonic devices, providing enhanced performance due to its broad absorption spectrum .
- The controlled synthesis of PdSe clusters has been linked to improved electronic properties, making them viable candidates for next-generation electronic components .
Photonics
Palladium selenide is being explored for its optical properties, particularly in photonic applications.
Case Studies:
- PdSe has been utilized as a saturable absorber in laser technologies, allowing for the generation of short pulses of light necessary for various photonic applications .
- Its unique optical characteristics enable it to be used in designing air-stable photonic devices that require high-performance materials .
Energy Storage
The compound's conductivity and electrochemical properties make it a candidate for energy storage systems.
Case Studies:
- Research into the use of Pd4Se has shown its potential as an electrode material in batteries and supercapacitors due to its high conductivity and stability during charge-discharge cycles .
- The ability to tune the phases of PdSe allows for optimization in energy storage applications, enhancing overall performance metrics .
Data Table: Summary of Applications
Análisis De Reacciones Químicas
Electrocatalytic Activity
PdSe phases show notable performance in energy-related reactions:
Hydrogen Evolution Reaction (HER)
-
Pd₄Se films exhibit Tafel slopes of 50–60 mV/decade, indicating efficient HER kinetics .
-
Pd₁₇Se₁₅ demonstrates stability in alkaline solutions, with catalytic activity linked to its intermetallic structure .
Phase-Dependent Reactivity
Reactivity varies significantly with stoichiometry and structure:
-
Pd₆Se₆ nanowires show poor stability but form under extreme Se deficiency (μ<sub>Se</sub> → -∞) .
-
Pd₁₇Se₁₅ co-deposits with Pd₄Se and Pd₇Se₄ in equimolar Pd/Se solutions, confirmed by XRD .
Electrochemical Mechanisms
PdSe formation involves complex interfacial processes:
-
Selenous acid adsorption on Pd nuclei lowers nucleation overpotential, enabling Pd-Se co-deposition :
Pd+H2SeO3→Pd Se+3H2O(E =−0.1textV)[5] -
Hydrogen selenide formation occurs at potentials ≤ -0.6 V, altering reaction pathways .
Structural and Environmental Influences
-
Layer-dependent stability : Monolayer Penta PdSe₂ is less stable than bilayer or bulk forms due to weaker van der Waals interactions .
-
Chemical environment : Increasing μ<sub>Se</sub> shifts phase dominance from Pd₂Se₃ to T-phase and Penta PdSe₂ .
Comparative Performance in Catalysis
| Property | Pd₄Se | Pd₁₇Se₁₅ | Amorphous PdSe₂ |
|---|---|---|---|
| HER Tafel slope | 50–60 mV/dec | Not reported | Not applicable |
| H₂O₂ selectivity | Not applicable | Not reported | 90–95% |
| Stability in acid/alkali | High | Moderate | High |
Propiedades
Número CAS |
12137-76-7 |
|---|---|
Fórmula molecular |
PdSe |
Peso molecular |
185.4 g/mol |
Nombre IUPAC |
palladium(2+);selenium(2-) |
InChI |
InChI=1S/Pd.Se/q+2;-2 |
Clave InChI |
XFDBFEVDBMEIRH-UHFFFAOYSA-N |
SMILES |
[Se-2].[Pd+2] |
SMILES canónico |
[Se-2].[Pd+2] |
Sinónimos |
Palladium selenide (PdSe) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















